molecular formula C7H9N<br>C6H5CH2NH2<br>C7H9N B3021747 Benzylamine CAS No. 89551-24-6

Benzylamine

Cat. No. B3021747
CAS RN: 89551-24-6
M. Wt: 107.15 g/mol
InChI Key: WGQKYBSKWIADBV-UHFFFAOYSA-N
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Description

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .


Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . It was first produced accidentally by Rudolf Leuckart in the reaction of benzaldehyde with formamide in a process now known as the Leuckart reaction .


Molecular Structure Analysis

The molecular formula of Benzylamine is C7H9N . The average mass is 107.153 Da and the monoisotopic mass is 107.073502 Da . The structure of Benzylamine is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Benzylamine is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water . The aza-Diels–Alder reaction converts imines and dienes to tetrahydropyridines in which the nitrogen atom can be part of the diene or the dienophile .


Physical And Chemical Properties Analysis

Benzylamine has a density of 1.0±0.1 g/cm3 . Its boiling point is 185.0±0.0 °C at 760 mmHg . The vapour pressure is 0.7±0.3 mmHg at 25°C . The enthalpy of vaporization is 42.1±3.0 kJ/mol . The flash point is 60.0±0.0 °C . The index of refraction is 1.547 .

Scientific Research Applications

  • Metabolic Effects and Diabetes Treatment

    • Benzylamine, found in Moringa oleifera, a plant used in traditional diabetes treatment, has been studied for its metabolic effects. Research shows that chronic administration of benzylamine can improve glucose tolerance and reduce body weight gain, fasting blood glucose, and plasma cholesterol in overweight and pre-diabetic mice. This finding suggests benzylamine's potential as an oral agent to treat metabolic syndrome (Iffiú-Soltész et al., 2010).
  • Biosynthesis for Industrial Applications

    • Benzylamine is a valuable chemical used in synthesizing treatments for motion-sickness, anticonvulsants, dyeing textiles, and as a precursor to the high-energy propellant CL-20. Recent research has developed a more efficient biosynthetic pathway for benzylamine production from cellular phenylpyruvate. This approach is significant for greener production methods, reducing dependence on toxic chemical processes (Pandey et al., 2021).
  • Improving Solar Cell Efficiency

    • Benzylamine has been identified as a molecule that can enhance the moisture-resistance and electronic properties of perovskite films used in solar cells. Solar cells modified with benzylamine exhibit significantly improved efficiency and stability, demonstrating benzylamine's potential in advancing photovoltaic technology (Wang et al., 2016).
  • Anticancer Properties

    • A variant of benzylamine, 2-acetyl-benzylamine, isolated from Adhatoda vasica leaves, has shown potent anticancer properties against leukemia cells. This compound induces apoptosis and cell cycle arrest in specific leukemia cell lines, suggesting its potential as a therapeutic agent against cancer (Balachandran et al., 2017).
  • Pharmaceutical Synthesis

    • Benzylamine plays a crucial role in the synthesis of various pharmaceutically active compounds. Recent studies have focused on developing sustainable, iron-catalyzed methodologies for producing benzylamines, highlighting their significance in pharmaceutical manufacturing (Yan et al., 2016).
  • Applications in Organic Chemistry

    • Research in organic chemistry has explored the oxidative conversion of benzylamines for synthesizing various N-heterocyclic compounds, emphasizing benzylamines' role as key building blocks in chemical industries (Tashrifi et al., 2021).
  • Potential in Herbicide Development

    • Benzylamine derivatives have been investigated for their herbicidal activity. N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a new benzylamine derivative, has shown effectiveness against various weeds, suggesting its potential as a selective postemergent herbicide for crops like winter oilseed rape (Wu et al., 2006).

Safety And Hazards

Benzylamine is flammable and corrosive . Inhalation of vapor causes irritation of the mucous membranes of the nose and throat, and lung irritation with respiratory distress and cough . Headache, nausea, faintness, and anxiety can occur . Exposure to vapor produces eye irritation with lachrymation, conjunctivitis, and corneal edema resulting in halos around lights .

Future Directions

Benzylamine and its derivatives remain agents of choice for several fungal infections of the skin . With potent and selective inhibition of squalene epoxidase, broad antifungal activity, significant accumulation in skin layers, and direct impact on fungal cell membranes, allylamines and benzylamines have potential for future research and development .

properties

IUPAC Name

phenylmethanamine
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InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2
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InChI Key

WGQKYBSKWIADBV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CN
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Molecular Formula

C7H9N, Array
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Related CAS

3287-99-8 (hydrochloride)
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DSSTOX Substance ID

DTXSID5021839
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Molecular Weight

107.15 g/mol
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Physical Description

Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg
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Flash Point

168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C
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Solubility

Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible
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Density

0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Pressure

0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87
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Mechanism of Action

Glucose, 3-deoxyglucosone (3-DG), and methylglyoxal (MG) oxidatively deaminated benzylamine to benzaldehyde in the presence of Cu(2+) at a physiological pH and temperature but not glyoxal. 3-DG and MG were more effective oxidants than glucose. We have determined the effects of metal ions, pH, oxygen, and radical scavengers on the oxidative deamination. The formation of benzaldehyde was greatest with Cu(2+), and was accelerated at a higher pH and in the presence of oxygen. EDTA, catalase, and dimethyl sulfoxide significantly inhibited the oxidation, suggesting the participation of reactive oxygen species. From these results, we propose a mechanism for the oxidative deamination by the Strecker-type reaction and the reactive oxygen species-mediated oxidation during glycoxidation., Human semicarbazide-sensitive amine oxidase (SSAO) is a target for novel anti-inflammatory drugs that inhibit enzymatic activity. However, progress in developing such drugs has been hampered by an incomplete understanding of mechanisms involved in substrate turnover. We report here results of a comparative study of human and bovine SSAO enzymes that reveal binding of substrates and other ligands to at least two (human) and up to four (bovine) distinct sites on enzyme monomers. Anaerobic spectroscopy reveals binding of substrates (spermidine and benzylamine) and of an imidazoline site ligand (clonidine) to the reduced active site of bovine SSAO, whereas interactions with oxidized enzyme are evident in kinetic assays and crystallization studies. Radioligand binding experiments with [(3)H]tetraphenylphosphonium, an inhibitor of bovine SSAO that binds to an anionic cavity outside the active site, reveal competition with spermidine, benzylamine, and clonidine, indicating that these ligands also bind to this second anionic region. Kinetic models of bovine SSAO are consistent with one spermidine molecule straddling the active and secondary sites on both oxidized and reduced enzyme, whereas these sites are occupied by two individual molecules of smaller substrates such as benzylamine. Clonidine and other imidazoline site ligands enhance or inhibit activity as a result of differing affinities for both sites on oxidized and reduced enzyme. In contrast, although analyses of kinetic data obtained with human SSAO are also consistent with ligands binding to oxidized and reduced enzyme, ... no apparent requirement for substrate or modulator binding to any secondary site to model enzyme behavior /was observed/.
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Product Name

Benzylamine

Color/Form

Colorless liquid, Light amber liquid

CAS RN

100-46-9
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Record name Benzylamine
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URL http://www.hmdb.ca/metabolites/HMDB0033871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-51 °F (USCG, 1999), 10 °C
Record name BENZYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8321
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02464
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzylamine
Reactant of Route 2
Benzylamine
Reactant of Route 3
Benzylamine
Reactant of Route 4
Benzylamine
Reactant of Route 5
Benzylamine
Reactant of Route 6
Benzylamine

Citations

For This Compound
89,500
Citations
L Heuer - Ullmann's Encyclopedia of Industrial Chemistry, 2000 - Wiley Online Library
… Benzylamine is harmful in contact with skin and if swallowed. It causes burns, especially … exposed to benzylamine for prolonged periods. Because of the fast reaction of benzylamine and …
HG Brittain - Crystal Growth and Design, 2009 - ACS Publications
… mixtures of benzylamine and benzoic acid. Owing to the reactivity of benzylamine to carbon … fraction of benzoic acid exceeded that of benzylamine. The XRPD and spectroscopic results …
Number of citations: 83 0-pubs-acs-org.brum.beds.ac.uk
Z Yu, ER Waclawik, Z Wang, X Gu, Y Yuan… - Journal of Materials …, 2017 - pubs.rsc.org
… for aerobic oxidation of benzylamine to imine have recently … photo-oxidation of benzylamine under visible light irradiation … for transformation of benzylamine into its corresponding imine …
Number of citations: 62 0-pubs-rsc-org.brum.beds.ac.uk
S Song, DM Golden, RK Hanson… - The Journal of Physical …, 2002 - ACS Publications
… the C−N bond dissociation energy of benzylamine at 0 K to be 305 ± 4 kJ mol -1 , and with this value and the thermochemical properties of benzylamine and NH 2 , the heat of formation …
Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk
JM Rosenholm, T Czuryszkiewicz, F Kleitz… - Langmuir, 2007 - ACS Publications
The concentration and Brønsted acidity of surface silanol groups on mesoporous silica (SBA-15) has been studied by following the adsorption of benzylamine, BA, from water as a …
Number of citations: 174 0-pubs-acs-org.brum.beds.ac.uk
AS Carson, PG Laye, M Yürekli - The Journal of Chemical Thermodynamics, 1977 - Elsevier
… The enthalpy of combustion of liquid benzylamine has been … in benzylamine to obtain UP(NH2) = (48.1 f 3.5) kcalth mol-I. … the enthalpy of formation of liquid benzylamine we calculate : …
J Albert, J Granell, R Tavera - Polyhedron, 2003 - Elsevier
… The first attempt to cyclopalladate benzylamine was described by Cope and Friedrich in … cyclopalladated dimer of benzylamine (μ-Cl) 2 [Pd(C 6 H 4 CH 2 NH 2 )] 2 , benzylamine and Li …
Y Zhou, F Wang, Y Cao, JP Wang… - Advanced Energy …, 2017 - Wiley Online Library
Mixed iodide‐bromide organolead perovskites with a bandgap of 1.70–1.80 eV have great potential to boost the efficiency of current silicon solar cells by forming a perovskite‐silicon …
Z Tian, C Han, Y Zhao, W Dai, X Lian, Y Wang… - Nature …, 2021 - nature.com
… Here, a benzylamine oxidation with more favorable … and simultaneous oxidation of benzylamine to benzonitrile with a … hole extraction, and kinetics of benzylamine oxidation. As a result, …
Number of citations: 70 0-www-nature-com.brum.beds.ac.uk
I Mokbel, A Razzouk, T Sawaya… - Journal of Chemical & …, 2009 - ACS Publications
In this study, we reported experimental vapor pressures of several amines presenting different molecular structures, 2-phenylethylamine, benzylamine, triethylamine and cis-2,6-…
Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk

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